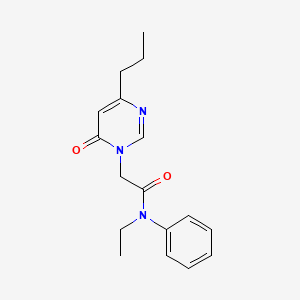

![molecular formula C20H13FN2O3 B2898186 3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-19-3](/img/structure/B2898186.png)

3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

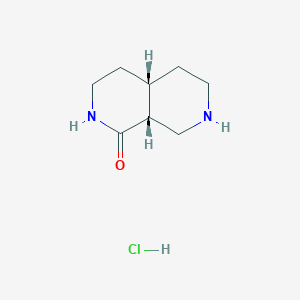

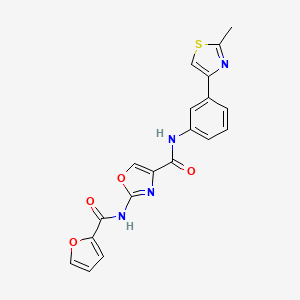

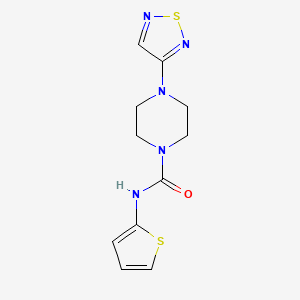

The compound “3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It appears to contain a chromeno[4,3-b]pyridin-2-yl moiety, which is a type of pyrimidine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Multi-Stimuli-Responsive Behavior

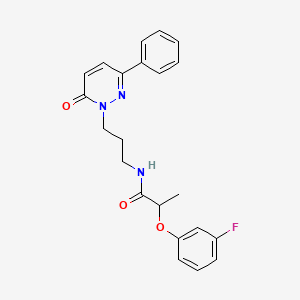

Compounds with structures related to "3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide" have been studied for their luminescent properties and multi-stimuli-responsive behavior. For example, pyridyl substituted benzamides have shown aggregation-enhanced emission (AEE) and display luminescence in both solution and solid states. These compounds form nano-aggregates with enhanced emission in aqueous solutions and exhibit mechanochromic properties, changing from crystalline to amorphous states upon grinding, a process that is reversible upon annealing. Their AEE behavior depends on the solvent's polarity, and they display multi-stimuli responses, including mechanochromic properties, which could be rationalized through Density Functional Theory calculations (Srivastava et al., 2017).

Radiosynthesis for Clinical Imaging

Another application area is the radiosynthesis of tracers for clinical imaging. Fluorinated compounds, including those containing the "3-fluoro" moiety, have been used to synthesize radiotracers for imaging hypoxia and tau pathology in clinical settings. For instance, the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, which are clinically used radiotracers for imaging hypoxia and tau pathology, respectively, involves the use of [18F]epifluorohydrin for 18F-fluoroalkylation. These synthesized radiotracers have shown sufficient radioactivity and radiochemical yield for clinical applications, highlighting the importance of fluoro-containing compounds in developing diagnostic tools (Ohkubo et al., 2021).

Fluorescence Chemo-Sensing and Living Cells Imaging

Fluoro-substituted benzamides have also been explored for their potential in fluorescence "turn on" chemo-sensing of metal ions and application in living cells imaging. Certain hydrazones derived from fluoro-substituted benzamides have shown significant fluorescence enhancement upon interaction with Al3+ ions, demonstrating high selectivity and sensitivity. These properties are essential for developing fluorescence-based sensors for metal ions, which have applications in environmental monitoring and biological research. Furthermore, such compounds have been utilized for imaging in living cells, indicating their potential in bioimaging and medical diagnostics (Rahman et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of the compound “3-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” are currently unknown. This compound is a nitrogen-containing heterocyclic compound , and such compounds are known to have a broad range of biological activities . .

Mode of Action

It is known that nitrogen-containing heterocyclic compounds can interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression .

Biochemical Pathways

Nitrogen-containing heterocyclic compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities

Result of Action

As a nitrogen-containing heterocyclic compound, it may have various biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities . .

Eigenschaften

IUPAC Name |

3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAGVZZYXFJBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2898109.png)

![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)

![2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2898116.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)